N-[4-(dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a sulfur-containing heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a substituted phenyl group and an acetamide side chain. The sulfanyl (-S-) linkage bridges the heterocyclic core and the acetamide moiety, which is common in bioactive molecules targeting enzymes or receptors via hydrogen bonding .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS2/c1-15-4-6-16(7-5-15)19-12-29-22-21(19)23(25-14-24-22)30-13-20(28)26-17-8-10-18(11-9-17)27(2)3/h4-12,14H,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFSJUCVAEORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the dimethylamino and methylphenyl groups through substitution reactions, often using reagents like dimethylamine and methylphenyl halides.
Final Assembly: Coupling the functionalized thieno[2,3-d]pyrimidine with the acetamide moiety under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Heterocyclic Core Variations
Thieno[2,3-d]pyrimidine vs. Pyrimidine Derivatives The thieno[2,3-d]pyrimidine core in the target compound distinguishes it from simpler pyrimidine derivatives. In contrast, the fused thienopyrimidine system in the target compound enhances aromatic stacking and may improve binding affinity to kinase targets .
Comparison with Triazole-Furan Derivatives Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () replace the thienopyrimidine with a triazole-furan system. These derivatives exhibit anti-exudative activity but likely differ in pharmacokinetics due to reduced structural rigidity and altered electronic profiles .
Substituent Effects on Aromatic Rings
Dimethylaminophenyl vs. Chlorophenyl Groups The dimethylaminophenyl group in the target compound contrasts with chlorophenyl substituents in analogs like N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (). The dimethylamino group increases solubility and basicity, which may enhance bioavailability, whereas chloro substituents improve lipophilicity but reduce metabolic stability .
Methoxyphenyl Analogues N-(4-Methoxyphenyl)acetamide derivatives () share the electron-donating methoxy group but lack the fused thienopyrimidine system.
Sulfanyl Linkage and Acetamide Moieties
The sulfanyl (-S-) group is a common feature in compounds like N-(4-fluorophenyl)-6-mercapto-nicotinamides () and the target molecule. This linkage facilitates covalent interactions with cysteine residues in enzymes, though steric hindrance from bulkier substituents (e.g., 4-methylphenyl in the target compound) may modulate reactivity . The acetamide moiety, present in all compared compounds, contributes to hydrogen bonding and solubility, but its orientation is influenced by adjacent substituents .
Structural and Functional Comparison Table
Research Implications and Gaps
However, experimental validation is required to confirm these hypotheses. Future studies should prioritize synthesizing analogs with systematic substituent variations and evaluating their bioactivity against relevant disease models.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.
- Antioxidant Properties : Compounds with similar structures have also shown antioxidant activities, which help mitigate oxidative stress in cells and may contribute to neuroprotective effects.
1. Anticancer Activity
A study focused on thieno[2,3-d]pyrimidine derivatives highlighted their potential as anticancer agents. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and survival.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of cell cycle progression |
| This compound | TBD | TBD |
2. Cholinesterase Inhibition
Similar compounds have demonstrated significant inhibition of AChE, with IC50 values in the nanomolar range. This suggests that this compound could exhibit similar properties.
Table 2: Cholinesterase Inhibition Potency
| Compound | IC50 (nM) | Selectivity (BuChE/AChE) |
|---|---|---|
| Donepezil | 6 | 365 |
| N-[4-(dimethylamino)phenyl]-2-{...} | TBD | TBD |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibitors : A series of derivatives were evaluated for their AChE inhibitory activity. The results indicated that modifications to the phenyl group significantly enhanced potency and selectivity against AChE compared to butyrylcholinesterase (BuChE) .
- Antioxidant Studies : Research on similar thieno derivatives revealed promising antioxidant properties that could be beneficial in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
